molecular formula C10H13BrN4O2 B140554 1-(3-Bromopropyl)theobromine CAS No. 6493-10-3

1-(3-Bromopropyl)theobromine

Cat. No.: B140554
CAS No.: 6493-10-3
M. Wt: 301.14 g/mol
InChI Key: GCEJJEYAPRULFS-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)theobromine is a derivative of theobromine, a naturally occurring substance found in cocoa beans. Theobromine is known for its pharmacological properties, including effects on lipid metabolism, adipocyte differentiation, and potential as an anticancer agent. The compound this compound is used primarily in biochemical and proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)theobromine can be synthesized by reacting theobromine with 1,3-dibromopropane. The reaction typically involves heating theobromine with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, where theobromine acts as a nucleophile attacking the electrophilic carbon in 1,3-dibromopropane .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)theobromine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.

    Oxidation and Reduction:

Major Products:

    Nucleophilic Substitution: The major products are derivatives of this compound, where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

1-(3-Bromopropyl)theobromine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing new derivatives and studying reaction mechanisms.

    Biology: Investigated for its effects on lipid metabolism and adipocyte differentiation.

    Industry: Utilized in the development of new biochemical assays and proteomics research .

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)theobromine is not extensively studied. it is likely to share some mechanisms with theobromine, including:

    Adenosine Receptor Antagonism: Blocking adenosine receptors, which promotes alertness and wakefulness.

    Phosphodiesterase Inhibition: Preventing the breakdown of cyclic AMP, leading to increased intracellular signaling.

    Calcium Influx Modulation: Enhancing muscle contractility by increasing calcium ion release from the sarcoplasmic reticulum

Comparison with Similar Compounds

    Theobromine: The parent compound, known for its pharmacological properties.

    Caffeine: A structurally similar methylxanthine with more potent stimulant effects.

    Theophylline: Another methylxanthine with bronchodilatory and diuretic properties.

Uniqueness: 1-(3-Bromopropyl)theobromine is unique due to the presence of the bromopropyl group, which allows for further chemical modifications and the synthesis of new derivatives. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(3-bromopropyl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEJJEYAPRULFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396301
Record name AC1MWQEH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6493-10-3
Record name AC1MWQEH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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